molecular formula C15H21N3O5 B14622260 N,N-Diisobutyl-3,5-dinitrobenzamide CAS No. 56808-98-1

N,N-Diisobutyl-3,5-dinitrobenzamide

Cat. No.: B14622260
CAS No.: 56808-98-1
M. Wt: 323.34 g/mol
InChI Key: GZFKKDAEBLDFED-UHFFFAOYSA-N
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Description

N,N-Diisobutyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C15H21N3O5 It is a derivative of benzamide, featuring two isobutyl groups and two nitro groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diisobutyl-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of isobutyl groups. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 5 positions of the benzene ring. Subsequent alkylation with isobutyl bromide in the presence of a base such as potassium carbonate can yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diisobutyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl or aryl halides, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Formation of N,N-Diisobutyl-3,5-diaminobenzamide.

    Substitution: Formation of various N,N-dialkyl or N,N-diaryl-3,5-dinitrobenzamides.

    Oxidation: Formation of N,N-Diisobutyl-3,5-dinitrobenzoic acid or other oxidized derivatives.

Scientific Research Applications

N,N-Diisobutyl-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diisobutyl-3,5-dinitrobenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro groups can participate in redox reactions, while the isobutyl groups may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisobutyl-3,5-diaminobenzamide: A reduced form of the compound with amino groups instead of nitro groups.

    N,N-Di-n-butyl-3,5-dinitrobenzamide: Similar structure but with n-butyl groups instead of isobutyl groups.

    3,5-Dinitrobenzamide: Lacks the isobutyl groups, making it less lipophilic.

Uniqueness

N,N-Diisobutyl-3,5-dinitrobenzamide is unique due to the presence of both isobutyl and nitro groups, which confer distinct chemical and physical properties. The isobutyl groups enhance its lipophilicity, potentially improving its interaction with biological membranes, while the nitro groups provide sites for redox reactions and further chemical modifications.

Properties

CAS No.

56808-98-1

Molecular Formula

C15H21N3O5

Molecular Weight

323.34 g/mol

IUPAC Name

N,N-bis(2-methylpropyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C15H21N3O5/c1-10(2)8-16(9-11(3)4)15(19)12-5-13(17(20)21)7-14(6-12)18(22)23/h5-7,10-11H,8-9H2,1-4H3

InChI Key

GZFKKDAEBLDFED-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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